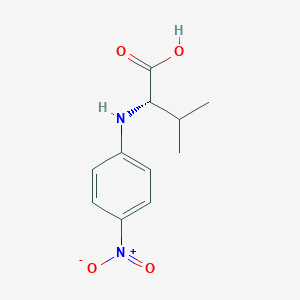
N-(p-nitrophenyl)valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-nitrophenyl)valine is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
One of the primary applications of N-(p-nitrophenyl)valine is in peptide synthesis. It serves as a protecting group for the amino acid valine during the formation of peptides. The nitrophenyl group can be easily removed under mild conditions, allowing for the sequential assembly of peptides without compromising the integrity of the amino acids involved .
| Application | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group in multi-peptide synthesis. |
| Enzyme Studies | Acts as a reagent to study enzyme mechanisms and protein interactions. |
| Drug Development | Contributes to the design of pharmaceuticals and drug delivery systems. |
Biological Studies
In biological research, this compound is utilized to explore enzyme mechanisms and protein interactions. Its ability to modify specific amino acid residues allows researchers to investigate protein functionality and dynamics within cellular environments .
Pharmaceutical Applications
The compound has shown promise in drug development, particularly in creating antibody-drug conjugates (ADCs). For instance, studies have indicated that valine-based ADCs using this compound demonstrate effective anti-tumor activity with reduced toxicity compared to traditional ADCs . This highlights its potential in targeted cancer therapies.
Case Study 1: Peptide Synthesis
A study demonstrated that this compound could be effectively used in synthesizing a series of peptides with varying lengths and compositions. The use of this compound allowed for high yields and purity levels, showcasing its efficiency as a protecting group in peptide chemistry .
Case Study 2: Antibody-Drug Conjugate Development
Research on valine-alanine based ADCs revealed that incorporating this compound into the linker system significantly enhanced stability and therapeutic efficacy. The ADCs exhibited potent anti-tumor effects while maintaining low toxicity profiles during preclinical trials .
Eigenschaften
CAS-Nummer |
32151-07-8 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(2S)-3-methyl-2-(4-nitroanilino)butanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)10(11(14)15)12-8-3-5-9(6-4-8)13(16)17/h3-7,10,12H,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI-Schlüssel |
SNVLRKMZCYYEHD-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C(C(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















